N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
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Overview
Description
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxalamides, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core The initial step may include the reduction of quinoline derivatives to form the tetrahydroquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a tool in biological studies, such as enzyme inhibition or receptor binding assays.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(thiophen-3-ylmethyl)oxalamide
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
N1-benzyl-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the methoxy group and the thiophene ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
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Biological Activity
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydroquinoline moiety linked to an oxalamide group, which may enhance its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N3O4S, with a molecular weight of approximately 429.5 g/mol. The structure integrates various functional groups that are known for their roles in biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H27N3O4S |
Molecular Weight | 429.5 g/mol |
CAS Number | 1448031-21-7 |
Preliminary studies suggest that compounds with tetrahydroquinoline structures often exhibit significant antitumor and antimicrobial properties. The presence of the oxalamide linkage may facilitate interactions with specific biological targets, enhancing its efficacy against various diseases.
Biological Activity
Research indicates that this compound demonstrates several key biological activities:
-
Antitumor Activity :
- Compounds with similar structures have shown the ability to inhibit tumor cell proliferation. Studies have indicated that tetrahydroquinoline derivatives can induce apoptosis in cancer cells.
-
Antimicrobial Properties :
- The compound exhibits activity against various bacterial strains, suggesting potential applications as an antimicrobial agent.
-
Enzyme Inhibition :
- Interaction with specific enzymes involved in metabolic pathways has been observed, indicating a potential role in modulating biochemical processes.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the mechanisms through which these compounds exert their effects:
- Study on Antitumor Effects : A study demonstrated that tetrahydroquinoline derivatives significantly reduced the viability of cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Testing : Research showed that similar oxalamide compounds displayed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-14(2)23(29)26-11-5-6-16-8-9-17(12-18(16)26)25-22(28)21(27)24-13-19(30-4)20-10-7-15(3)31-20/h7-10,12,14,19H,5-6,11,13H2,1-4H3,(H,24,27)(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAXRCIZVAOOQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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